Home > Products > Screening Compounds P63270 > Efavirenz (13C)6
Efavirenz (13C)6 - 1261394-62-0

Efavirenz (13C)6

Catalog Number: EVT-1721700
CAS Number: 1261394-62-0
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 321.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Efavirenz (13C)6 is a stable isotope-labeled derivative of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1). The compound is characterized by the incorporation of six carbon-13 isotopes, making it useful for various analytical applications, particularly in pharmacokinetics and metabolic studies. Efavirenz itself is recognized for its high efficacy against HIV and is included in the World Health Organization's list of essential medicines.

Source

Efavirenz was originally developed by Merck & Co. and has been extensively studied for its pharmacological properties. The isotope-labeled variant, Efavirenz (13C)6, is synthesized for research purposes, particularly in studies requiring precise tracking of drug metabolism and distribution in biological systems.

Classification

Efavirenz (13C)6 falls under the category of pharmaceutical compounds and is classified as a non-nucleoside reverse transcriptase inhibitor. It is specifically designed for use in scientific research rather than direct clinical application.

Synthesis Analysis

Methods

Technical Details

The synthesis typically employs starting materials that are rich in carbon-13 isotopes. The process may involve multiple steps, including:

  1. Formation of Intermediates: Using organocatalytic methods to create chiral intermediates.
  2. Cyclization Reactions: Intramolecular reactions that form the necessary ring structures.
  3. Purification: Techniques such as chromatography to isolate the desired product.

The efficiency of these methods reflects ongoing advancements in synthetic organic chemistry aimed at improving yields and reducing environmental impact.

Molecular Structure Analysis

Structure

Efavirenz (13C)6 retains the molecular structure of Efavirenz but features six carbon atoms replaced with carbon-13 isotopes. The molecular formula remains C15H14ClN3O2, but the isotopic labeling allows for enhanced detection in analytical techniques.

Data

The molecular weight of Efavirenz (13C)6 is approximately 315.84 g/mol due to the additional mass from the carbon-13 isotopes. The compound's structure includes:

  • A central carbamate moiety
  • A bicyclic structure containing a benzene ring
  • Chlorine and nitrogen functionalities
Chemical Reactions Analysis

Reactions

Efavirenz (13C)6 can participate in various chemical reactions typical for its functional groups, including:

  1. Hydrolysis: Involving the breakdown of the carbamate group under acidic or basic conditions.
  2. Reduction: Transforming double bonds or functional groups into alcohols or amines.
  3. Substitution Reactions: Particularly at positions adjacent to the nitrogen atoms.

Technical Details

These reactions are often studied using liquid chromatography coupled with mass spectrometry to track changes in molecular weight and structure during metabolic processes.

Mechanism of Action

Process

Efavirenz functions primarily as an inhibitor of reverse transcriptase, an essential enzyme for viral replication in HIV-1. By binding to the enzyme's active site, Efavirenz prevents the conversion of viral RNA into DNA, effectively halting viral proliferation.

Data

The inhibitory constant (Ki) for Efavirenz against wild-type HIV-1 reverse transcriptase is reported to be approximately 2.93 nM . This high potency underscores its effectiveness as part of antiretroviral therapy regimens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.
  • Melting Point: Approximately 120–122 °C.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may degrade under extreme conditions.

Relevant data from studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for biological applications .

Applications

Scientific Uses

Efavirenz (13C)6 is predominantly used in research settings:

  • Pharmacokinetic Studies: To trace drug metabolism and distribution within biological systems.
  • Bioanalytical Method Development: As an internal standard in liquid chromatography-tandem mass spectrometry assays to improve accuracy in quantifying Efavirenz levels.
  • Metabolic Pathway Analysis: To elucidate metabolic pathways involving Efavirenz and its metabolites.

The stable isotope labeling enhances detection capabilities and provides insights into drug behavior within living organisms, contributing significantly to HIV research and treatment optimization .

Introduction to Efavirenz (13C)₆ in Antiretroviral Research

Historical Development and Role in HAART Evolution

Efavirenz (branded as Sustiva® or Stocrin®) emerged from a series of benzoxazinones developed by DuPont Pharmaceuticals in the late 1990s. FDA-approved in 1998, it revolutionized HIV-1 treatment by enabling once-daily dosing (600 mg), replacing earlier regimens requiring multiple capsules. Its initial formulation as three 200 mg capsules was swiftly optimized into a single 600 mg tablet, enhancing patient adherence—a pivotal factor in HAART success [1] [6].

The drug's efficacy was established through landmark trials like DMP 266-006 and ACTG A5142. These studies demonstrated superior virological suppression compared to protease inhibitors (PIs) such as indinavir and lopinavir/ritonavir. For instance, ACTG A5142 reported 89% of efavirenz-treated patients achieving viral loads <50 copies/mL at 96 weeks versus 77% with lopinavir/ritonavir [6]. This efficacy, coupled with lower pill burden, solidified efavirenz as a first-line therapy globally for over 15 years.

However, dose optimization remained contentious. The ENCORE1 trial (2015) revealed that reducing efavirenz to 400 mg daily maintained virological efficacy comparable to 600 mg while mitigating CNS toxicity and cost. This finding was critical for resource-limited settings, though integrase strand transfer inhibitors (INSTIs) later supplanted efavirenz in high-income regions due to superior tolerability [1] [4].

Table 1: Key Milestones in Efavirenz Development

YearEventSignificance
1997Clinical trials initiateEvaluation of efavirenz with PIs/NRTIs begins
1998FDA approval (600 mg/day)First once-daily NNRTI for HIV-1 treatment
2015ENCORE1 trial results publishedDemonstrated non-inferiority of 400 mg dose
2016FDA approval of generic formulationsEnhanced accessibility in low-resource settings

Isotopic Labeling Rationale: Applications in Pharmacokinetic and Metabolic Studies

Efavirenz-(¹³C)₆ (CAS 1261394-62-0) serves as an internal standard in mass spectrometry-based assays, leveraging its near-identical chemical behavior to unlabeled efavirenz. The ¹³C atoms provide a mass shift detectable via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling absolute quantification of efavirenz and its metabolites in complex biological matrices like plasma, cerebrospinal fluid, and hepatocyte incubations [2].

Metabolic Pathway Elucidation

Using isotopic tracers, researchers delineated efavirenz's oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Efavirenz-(¹³C)₆ studies confirmed CYP2B6 as the major isoform responsible for forming 8-hydroxy-efavirenz (the primary inactive metabolite), with minor roles for CYP3A4 and CYP2A6. This insight explained interpatient variability in drug exposure linked to CYP2B6 polymorphisms (e.g., G516T), which increase efavirenz plasma concentrations 2–3-fold in slow metabolizers [3] [6].

Drug-Drug Interaction (DDI) Profiling

Isotopic labeling enabled precise DDI studies. For example, co-administration with ezetimibe (a cholesterol-lowering agent) was assessed using efavirenz-(¹³C)₆. Results showed efavirenz inhibits UGT1A1 and ABCB1 transporters, reducing ezetimibe-glucuronide exposure by 30%–43% without affecting lipid-lowering efficacy [5]. Such data guide safe comedication strategies in HIV patients with hypercholesterolemia.

Table 2: Research Applications of Efavirenz-(¹³C)₆

ApplicationKey FindingsMethodology
Quantitative BioanalysisLinear detection range: 0.1–1000 ng/mL; CV <15%LC-MS/MS with stable isotope dilution
CYP Enzyme ContributionCYP2B6: 70%–85% metabolism; CYP3A4: 15%–30%Reaction phenotyping with HLM
Transporter InteractionsInhibits ABCB1 (IC₅₀: 8.2 μM) and UGT1A1 (Kᵢ: 5.6 μM)Caco-2 assays + glucuronidation kits

Efavirenz-(¹³C)₆ further aids in characterizing autoinduction—where efavirenz induces its own metabolism via CAR (constitutive androstane receptor) activation. Isotope tracer studies demonstrated a 22% decrease in efavirenz AUC after 2 weeks of dosing, correlating with upregulated CYP2B6 expression [5] [6]. This phenomenon underpins dose adjustments in long-term therapy.

Properties

CAS Number

1261394-62-0

Product Name

Efavirenz (13C)6

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO2

Molecular Weight

321.63 g/mol

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i3+1,4+1,7+1,9+1,10+1,11+1

InChI Key

XPOQHMRABVBWPR-OMTIFVAJSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#CC2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.